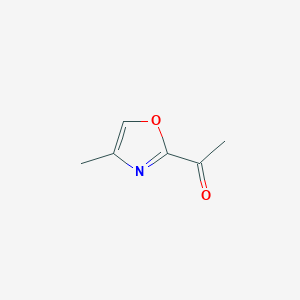![molecular formula C7H4ClNS B1590513 4-Chlor-Thieno[3,2-c]pyridin CAS No. 27685-94-5](/img/structure/B1590513.png)
4-Chlor-Thieno[3,2-c]pyridin
Übersicht
Beschreibung
4-Chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4ClNS . It is a yellow to brown solid and has a molecular weight of 169.63 .
Synthesis Analysis
The synthesis of 4-Chlorothieno[3,2-c]pyridine derivatives has been reported in the literature . The process involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids .Molecular Structure Analysis
The molecular structure of 4-Chlorothieno[3,2-c]pyridine consists of a thieno[3,2-c]pyridine core with a chlorine atom attached . The InChI code for this compound is 1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H .Physical And Chemical Properties Analysis
4-Chlorothieno[3,2-c]pyridine is a solid compound with a melting point range of 97-102 °C . It has a molecular weight of 169.63 .Wissenschaftliche Forschungsanwendungen
4-Chlor-Thieno[3,2-c]pyridin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Pharmakologie Behandlung von Blutzuckerstörungen: this compound zeigt vielversprechende Ergebnisse in der Behandlung von Störungen, die mit erhöhtem Blutzuckerspiegel im Plasma einhergehen. Dies umfasst potenzielle Anwendungen in der Vorbeugung und Behandlung von Typ-1-Diabetes, Fettleibigkeit-bedingtem Diabetes, diabetischer Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herzkreislauferkrankungen und Bluthochdruck .
Chemische Synthese Pflanzenwachstumsregulatoren: Diese Verbindung ist eine Schlüsselsubstanz in der Synthese von Pflanzenwachstumsregulatoren wie KT-30 (Forchlorfenuron), das das Pflanzenwachstum fördert. Sie dient als Zwischenprodukt in der Synthese verschiedener Agrochemikalien .
Biologische Aktivität Nerven- und Immunsystem: Verwandte Verbindungen wie Pyrrolo[3,4-c]pyridine wurden als wirksam bei der Behandlung von Erkrankungen des Nerven- und Immunsystems gefunden. Dies deutet auf potenzielle Forschungsanwendungen für this compound auch in diesen Bereichen hin .
Antimikrobielle Aktivität Antituberkulose-Anwendungen: Die Struktur der Verbindung ähnelt der anderer Pyridine, die antimikrobielle Eigenschaften gezeigt haben. Dies deutet auf eine potenzielle Anwendung für this compound bei der Entwicklung von Behandlungen gegen Mykobakterieninfektionen hin .
Antivirale Forschung Hemmung der Virusreplikation: Angesichts der antiviralen Aktivitäten, die in verwandten Pyridinverbindungen gefunden wurden, besteht die Möglichkeit, dass this compound in der antiviralen Forschung zur Hemmung von Virusreplikationsvorgängen eingesetzt werden könnte .
Onkologie Antitumoreigenschaften: Die strukturelle Ähnlichkeit mit Pyrrolo[3,4-c]pyridinen, die Antitumoraktivitäten aufweisen, lässt vermuten, dass this compound auch in der Onkologieforschung zur Entwicklung neuer Antitumormittel Anwendung finden könnte .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFMOXMHVQFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510885 | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27685-94-5 | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27685-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents influence the fluorescence of thieno[3,2-c]pyridine derivatives?
A1: While the provided abstracts lack specific data, they highlight that the introduction of electron-donating and electron-withdrawing groups on the thieno[3,2-c]pyridine scaffold significantly affects their absorption and fluorescence properties [, , ]. This suggests that by tailoring the substituents, one can fine-tune the optical properties of these compounds for potential applications in materials science or as fluorescent probes.
Q2: What are the potential applications of thieno[3,2-c]pyridine derivatives in materials science?
A2: Although not directly mentioned, the manipulation of absorption and fluorescence properties through substituent effects [, , ] suggests these derivatives could be explored for applications such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














